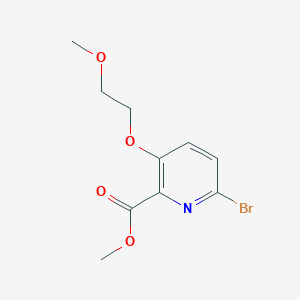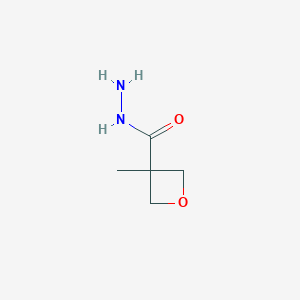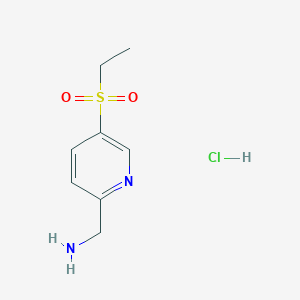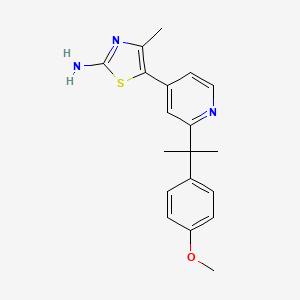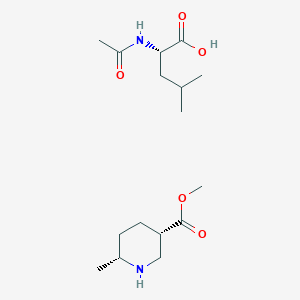
(4-Azidofenil)(3-cloro-5-(trifluorometil)piridin-2-il)metanona
Descripción general
Descripción
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone is a complex organic compound that features both azide and trifluoromethyl functional groups
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone is used in the study of enzyme mechanisms and protein interactions. The azide group can be employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the 4-azidophenyl precursor, which is then coupled with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives.
Reduction: The azide group can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl and pyridinyl derivatives.
Mecanismo De Acción
The mechanism by which (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-functionalized molecules. This property is exploited in various biochemical assays and drug development processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Azidophenyl)(3-chloro-5-methylpyridin-2-yl)methanone
- (4-Azidophenyl)(3-bromo-5-(trifluoromethyl)pyridin-2-yl)methanone
- (4-Azidophenyl)(3-chloro-5-(difluoromethyl)pyridin-2-yl)methanone
Uniqueness
Compared to similar compounds, (4-Azidophenyl)(3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanone is unique due to the presence of both azide and trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it particularly useful in applications requiring robust chemical properties and versatility.
Propiedades
IUPAC Name |
(4-azidophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O/c14-10-5-8(13(15,16)17)6-19-11(10)12(22)7-1-3-9(4-2-7)20-21-18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVCDXKCMUCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)
